

# Early Research Profile of Pivalylbenzhydrazine

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## Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

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**Pivalylbenzhydrazine**, also known as Pivhydrazine, is an irreversible and non-selective **monoamine oxidase inhibitor (MAOI)** of the hydrazine class that was investigated as an antidepressant in the 1960s but has since been discontinued from clinical use [1].

The table below summarizes the core quantitative data available from its early research phase:

Aspect	Description
Pharmacological Class	Irreversible, non-selective Monoamine Oxidase Inhibitor (MAOI) [1].
Primary Historical Use	Investigated as an antidepressant [1].
Molecular Formula / Weight	$C_{12}H_{18}N_2O$ / 206.28-206.29 $g \cdot mol^{-1}$ [1] [2].
Key In Vivo Finding	Decreased epiphyseal cartilage growth in immature rats [2].
Metabolic Fate (Rat)	Readily absorbed; major urinary metabolite is Hippuric acid [3].

## Details of Early Studies

The following tables provide more granular detail from specific early studies.

**Table 2: In Vivo Experimental Protocol** This table outlines a key methodology from the available literature.

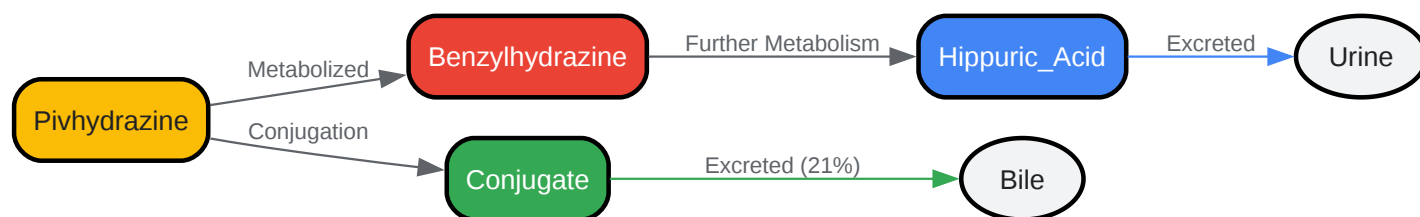
Parameter	Detail
Study Objective	Investigate the effect on cartilage growth [2].
Test Compound	Pivalylbenzhydrazine (Pivhydrazine) [2].
Animal Model	Immature female rats (40 g, 3-4 weeks of age) [2].
Dosage & Route	5 mg/kg via intraperitoneal injection [2].
Dosing Regimen	Daily for 5 days [2].
Key Reported Outcome	Inhibition of epiphyseal cartilage growth [2].

**Table 3: Metabolic Disposition Data** A 1979 study in rats provided the following insights into how the body processes the compound.

Compound	Absorption & Major Route	Major Urinary Metabolite	Biliary Excretion	Proposed Metabolic Intermediate
[14C]Pivhydrazine	Readily absorbed from gut; excreted mainly in urine [3].	[14C]Hippuric Acid [3].	21% of radioactive material; major metabolite is an acid-labile conjugate (possibly an N-glucuronide) [3].	Benzylhydrazine [3].

## Visualizing the Metabolic Pathway

Based on the metabolic study [3], the proposed pathway in rats can be visualized. The following Graphviz code generates a diagram of this process.



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*Proposed metabolic pathway of Pivhydrazine in rats, based on tracer studies [3].*

## Limitations and Further Research

The information presented comes from historical sources, and there are significant gaps by modern standards.

- **Lack of Signaling Pathways:** While the drug is an MAOI, the specific signaling pathways affected in its therapeutic or side-effect profile (like cartilage growth inhibition) were not detailed in the available sources.
- **Limited Experimental Detail:** The protocols summarized are high-level. Critical details common in contemporary reports, such as exact statistical results, control group data, full histological methods, and comprehensive safety profiles, are absent.
- **Outdated Information:** All identified studies are several decades old. The understanding of MAOIs, their mechanisms, and safety has evolved considerably since then.

To conduct a more modern analysis, you might search for recent literature on:

- **Modern Databases:** Use specialized scientific databases like PubMed, Scopus, or Embase for any recent studies that may have cited these original works.
- **Analog Compounds:** Research on newer, related compounds might provide insights into mechanisms that could be retrospectively applied to **Pivalylbenzhydrazine**.
- **Safety Profiles:** Investigating the historical reasons for the discontinuation of older MAOIs could provide context for the development of this class of drugs.

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## References

1. Pivhydrazine - Wikipedia [en.wikipedia.org]
2. | TargetMol Pivalylbenzhydrazine [targetmol.com]
3. The metabolic disposition of [14C] pivhydrazine, [14C] mebanazine... [pubmed.ncbi.nlm.nih.gov]

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